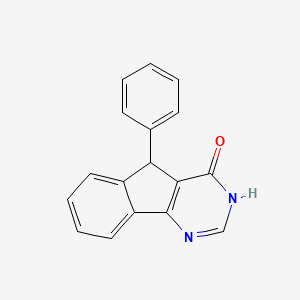

5-Phenyl-5H-indeno(1,2-d)pyrimidin-4-ol

Beschreibung

5-Phenyl-5H-indeno(1,2-d)pyrimidin-4-ol ist eine heterocyclische Verbindung, die zur Klasse der Indeno-Pyrimidine gehört. Diese Verbindung zeichnet sich durch ihre kondensierte Ringstruktur aus, die einen Inden-Rest umfasst, der mit einem Pyrimidinring verbunden ist. Das Vorhandensein einer Phenylgruppe an der 5-Position und einer Hydroxylgruppe an der 4-Position definiert ihre chemische Struktur weiter.

Eigenschaften

CAS-Nummer |

28858-05-1 |

|---|---|

Molekularformel |

C17H12N2O |

Molekulargewicht |

260.29 g/mol |

IUPAC-Name |

5-phenyl-3,5-dihydroindeno[1,2-d]pyrimidin-4-one |

InChI |

InChI=1S/C17H12N2O/c20-17-15-14(11-6-2-1-3-7-11)12-8-4-5-9-13(12)16(15)18-10-19-17/h1-10,14H,(H,18,19,20) |

InChI-Schlüssel |

UUBNDLIKZLMRJR-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2C3=CC=CC=C3C4=C2C(=O)NC=N4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Hydroxylgruppe an der 4-Position kann zu einem Keton oxidiert werden.

Reduktion: Die Verbindung kann reduziert werden, um die Inden- oder Pyrimidinringe zu modifizieren.

Substitution: Elektrophile oder nucleophile Substitutionsreaktionen können an den Phenyl- oder Pyrimidinringen auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) unter sauren Bedingungen.

Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff (Pd/C) oder Natriumborhydrid (NaBH4).

Substitution: Halogenierungsmittel wie N-Bromsuccinimid (NBS) für elektrophilen Austausch und Nucleophile wie Amine oder Thiole für nucleophilen Austausch.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von 5-Phenyl-5H-indeno(1,2-d)pyrimidin-4-on.

Reduktion: Bildung von reduzierten Derivaten mit modifizierten Ringstrukturen.

Substitution: Bildung von halogenierten oder alkylierten Derivaten.

Analyse Chemischer Reaktionen

Types of Reactions

5-Phenyl-5H-indeno(1,2-d)pyrimidin-4-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone.

Reduction: The compound can be reduced to modify the indene or pyrimidine rings.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or pyrimidine rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of 5-Phenyl-5H-indeno(1,2-d)pyrimidin-4-one.

Reduction: Formation of reduced derivatives with modified ring structures.

Substitution: Formation of halogenated or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Recent studies have demonstrated that derivatives of 5-Phenyl-5H-indeno(1,2-d)pyrimidin-4-ol exhibit promising antibacterial properties. For instance, compounds synthesized through multicomponent reactions have shown moderate minimum inhibitory concentrations (MIC) against several bacterial strains such as Escherichia coli and Klebsiella pneumoniae.

Case Study: Antibacterial Screening

A study evaluated the antibacterial potential of synthesized compounds against various Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives displayed MIC values ranging from 72.8 μg/mL to 98.2 μg/mL against Bacillus cereus and Bacillus subtilis, respectively .

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| 25n | E. coli | 86.5 |

| 25m | Bacillus subtilis | 98.2 |

| 25n | Klebsiella pneumoniae | 79.1 |

Anticancer Properties

The anticancer potential of this compound derivatives has been explored extensively. Various studies have synthesized and screened these compounds for their cytotoxic effects against human cancer cell lines.

Case Study: Cytotoxicity Evaluation

A significant investigation involved the synthesis of steroidal pyrimidines derived from natural precursors, which were tested for their cytotoxic activity against gastric (SGC-7901), lung (A549), and liver (HepG2) cancer cell lines. The results revealed that some derivatives exhibited substantial cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil .

| Compound Type | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Steroidal Pyrimidines | SGC-7901 | 10 |

| Steroidal Pyrimidines | A549 | 15 |

| Steroidal Pyrimidines | HepG2 | 12 |

Case Study: Antiviral Screening

In a preliminary study, several synthesized compounds were screened for their antiviral activity using standard assays. Although detailed results are pending publication, initial findings suggest that some derivatives may inhibit viral replication effectively.

Wirkmechanismus

The mechanism of action of 5-Phenyl-5H-indeno(1,2-d)pyrimidin-4-ol largely depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease pathways. For example, it could inhibit tyrosine kinases or cyclin-dependent kinases, thereby affecting cell proliferation and survival . The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Pyrido[2,3-d]pyrimidin-5-on: Bekannt für seine antiproliferativen und antimikrobiellen Aktivitäten.

Thiazolo[3,2-a]pyrimidin-6(5H)-one: Zeigt antimikrobielle und anticancerogene Eigenschaften.

Pyrazolo[3,4-d]pyrimidin-4-ol: Untersucht auf sein anticancerogenes Potenzial.

Einzigartigkeit

5-Phenyl-5H-indeno(1,2-d)pyrimidin-4-ol zeichnet sich durch seine einzigartige kondensierte Ringstruktur aus, die die Eigenschaften sowohl von Inden- als auch von Pyrimidin-Einheiten kombiniert. Diese strukturelle Einzigartigkeit trägt zu seiner vielfältigen Reaktivität und seinem Potenzial für verschiedene Anwendungen in der wissenschaftlichen Forschung und Industrie bei.

Biologische Aktivität

5-Phenyl-5H-indeno(1,2-d)pyrimidin-4-ol is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 240.27 g/mol. This compound features a unique indeno-pyrimidine structure that contributes to its biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Bacillus subtilis | 10 |

| Pseudomonas aeruginosa | 25 |

The compound demonstrated particularly strong activity against Bacillus subtilis , indicating its potential as an antibacterial agent .

Anticancer Activity

In vitro studies have shown that this compound possesses significant anticancer properties. It has been tested on various cancer cell lines, with results indicating a dose-dependent inhibition of cell proliferation.

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µg/mL) | % Inhibition at 40 µg/mL |

|---|---|---|

| A549 (Lung) | 0.61 ± 0.19 | 84.1 |

| HepG2 (Liver) | 0.51 ± 0.13 | 75.0 |

| SGC-7901 (Stomach) | 1.07 ± 0.22 | 78.0 |

These findings suggest that the compound may be a potent candidate for further development in cancer therapeutics .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific cellular targets. The compound may disrupt cellular processes by modulating enzyme activity and altering signal transduction pathways.

Structure-Activity Relationship (SAR)

Studies on the structure-activity relationship of similar compounds indicate that modifications to the indeno-pyrimidine framework can enhance biological activity. For example, the presence of electron-withdrawing groups on the phenyl ring may increase potency against cancer cell lines .

Case Studies

Case Study: Anticancer Efficacy

In a recent study involving various derivatives of indeno-pyrimidines, it was found that those containing the phenyl group exhibited superior anticancer activity compared to their counterparts without this substitution. The compound was tested alongside standard chemotherapeutics and showed better efficacy in inhibiting tumor growth in vitro .

Q & A

Basic: What are the standard synthetic routes for synthesizing 5-Phenyl-5H-indeno(1,2-d)pyrimidin-4-ol?

Methodological Answer:

The synthesis typically involves multi-step heterocyclic condensation. A common approach includes:

- Step 1: Preparation of the indenopyrimidine core via cyclization of substituted indanone derivatives with amidine precursors under acidic conditions.

- Step 2: Introduction of the phenyl group at the 5-position using Suzuki-Miyaura coupling, requiring palladium catalysts and aryl boronic acids .

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures high purity .

Key Validation: Confirm intermediates via LC-MS and final product purity via HPLC (≥95%) using protocols similar to USP methods (e.g., ammonium acetate buffer, pH 6.5) .

Advanced: How can computational modeling predict the compound’s reactivity and regioselectivity in substitution reactions?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, electron-deficient pyrimidine rings favor nucleophilic attacks at C4 .

- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., DMF vs. THF) to optimize regioselectivity .

- Software Tools: Use Gaussian or ORCA for DFT, and Schrödinger Suite for MD. Cross-validate predictions with experimental kinetic studies (e.g., monitoring reaction progress via in-situ IR) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR (¹H/¹³C): Assign aromatic protons (δ 7.2–8.5 ppm) and distinguish pyrimidine carbons (δ 150–160 ppm) using 2D experiments (COSY, HSQC) .

- XRD: Resolve crystal packing and confirm the indeno-pyrimidine fused ring system. Bruker APEX2 with Mo-Kα radiation (λ = 0.71073 Å) is standard .

- IR: Identify hydroxyl stretches (broad ~3200 cm⁻¹) and pyrimidine ring vibrations (1600–1500 cm⁻¹) .

Advanced: How to resolve contradictions in reported reaction yields between microwave-assisted vs. conventional heating methods?

Methodological Answer:

- Design of Experiments (DoE): Use factorial design to isolate variables (temperature, time, catalyst loading). For example, microwave reactions may show higher yields due to rapid, uniform heating .

- Kinetic Profiling: Compare activation energies (Arrhenius plots) for both methods. Contradictions may arise from side reactions under prolonged conventional heating .

- Case Study: A 2022 study found microwave synthesis reduced reaction time from 24h to 2h, but required precise power calibration to avoid decomposition .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions due to potential dust toxicity .

- Waste Disposal: Neutralize acidic/byproduct streams with sodium bicarbonate before disposal.

- Emergency: In case of skin contact, rinse with water for 15 minutes and consult SDS for specific antidotes .

Advanced: What strategies improve regioselectivity in introducing substituents to the indeno-pyrimidine scaffold?

Methodological Answer:

- Directing Groups: Install temporary groups (e.g., nitro at C7) to steer electrophilic substitution, later removed via reduction .

- Metal Catalysis: Use Pd-catalyzed C-H activation for arylation at electron-rich positions (e.g., C6) .

- Solvent Effects: Polar aprotic solvents (DMF) enhance electrophilic substitution at C4, while THF favors C2 .

Basic: How to determine the compound’s purity and assay in bulk samples?

Methodological Answer:

- HPLC: Use a C18 column (4.6 × 250 mm), mobile phase: 0.1% TFA in water/acetonitrile (70:30), flow rate 1 mL/min. Compare retention time to reference standards .

- Titration: For hydroxyl group quantification, employ potentiometric titration with 0.1M NaOH in ethanol .

- Elemental Analysis: Validate C, H, N content (theoretical vs. experimental ±0.3%) .

Advanced: How to model the compound’s interaction with biological targets (e.g., kinases)?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to predict binding poses in kinase ATP pockets (PDB: 7PP). Focus on hydrogen bonds between the hydroxyl group and kinase hinge region .

- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability. Monitor RMSD (<2 Å) and ligand-protein interaction fingerprints .

- Validation: Compare with in vitro kinase inhibition assays (IC50) using TR-FRET-based assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.